1,4-Bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(bicyclo[221]hept-5-en-2-ylmethyl)piperazine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with piperazine under controlled conditions. The reaction is often facilitated by the presence of a catalyst and requires precise temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions involving this compound generally require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction typically produces hydrogenated compounds .
Scientific Research Applications
1,4-Bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(oxiran-2-ylmethyl)arenesulfonamides
- N-(alkyl-, benzyl-, arylsulfonyl)-N-(oxiran-2-ylmethyl)bicyclo[2.2.1]hept-5-en-exo-2-ylmethanamines
- cis-endo-Bicyclo[2.2.1]hept-5-en-2,3-dicarbonsäureanhydrid
Uniqueness
1,4-Bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine is unique due to its dual bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of novel materials .
Properties
Molecular Formula |
C20H30N2 |
---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
1,4-bis(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazine |
InChI |
InChI=1S/C20H30N2/c1-3-17-9-15(1)11-19(17)13-21-5-7-22(8-6-21)14-20-12-16-2-4-18(20)10-16/h1-4,15-20H,5-14H2 |
InChI Key |
DHUFVVDVTCDVHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)CC4CC5CC4C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.